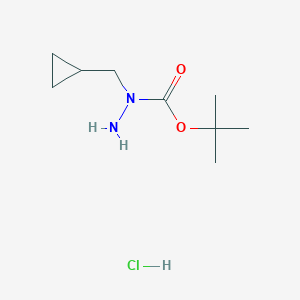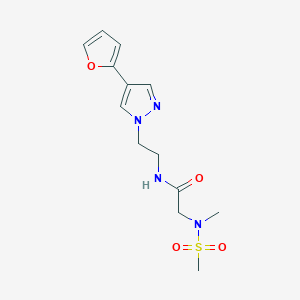![molecular formula C13H8FN3OS B2601492 4-氟-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 1003159-83-8](/img/structure/B2601492.png)
4-氟-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are key structural fragments of various pharmacologically active compounds .
Synthesis Analysis
The synthesis of thienopyrimidines often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is characterized by the presence of a thieno[2,3-d]pyrimidine core. This core is a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines .科学研究应用
合成与表征
一项研究介绍了一种与4-氟-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺密切相关的晶体的合成、表征和X射线晶体结构。该化合物通过各种光谱技术表征,表明该化合物的结构通过其晶体形式中的N-H···O氢键(邓等人,2014)。
抗菌和抗真菌活性
另一项研究重点是合成新的噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物,揭示某些衍生物对念珠菌属真菌比氟康唑表现出更高的抗真菌活性,以及对特定细菌菌株更好的抗菌活性(Kahveci等人,2020)。
新型治疗应用
此外,还进行了一项基于苯甲酰胺的新型BF2复合物合成研究,重点是基于嘧啶的复合物。这些复合物显示出与生物底物如BSA结合的有希望的特性,表明在药物化学和药物开发中具有潜在应用(Bonacorso等人,2019)。
成像和诊断潜力
对4-氟-N-甲基-N-(4-(6-(甲基氨基)嘧啶-4-基)噻唑-2-基)苯甲酰胺(FIMX)的研究探索了其作为脑代谢型谷氨酸受体1(mGluR1)的PET成像放射性配体的潜力,表明其在神经精神疾病研究和药物开发中的效用(徐等人,2013)。
抗病毒活性
在抗病毒研究背景下,评估了与目标化合物相关的衍生物对HCV和SARS-CoV的活性,显示出对这些病毒有希望的抑制作用(Selvam等人,2008)。
未来方向
Thienopyrimidines, including “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, have shown promise in various therapeutic applications . Future research could focus on exploring their potential in drug development, particularly for conditions such as viral infections, oxidative diseases, and malaria .
作用机制
Target of Action
The primary targets of the compound 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the control of cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide affects the protein kinase pathways . The inhibition of protein kinases leads to the disruption of cellular signaling processes, which in turn affects cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide’s action involve the inhibition of protein kinases . This leads to the disruption of cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .
生化分析
Biochemical Properties
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are essential enzymes in cellular signaling pathways. The compound has been shown to inhibit specific protein kinases, thereby modulating cell growth, differentiation, and metabolism . Additionally, 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibits binding interactions with DNA, affecting gene expression and cellular responses .
Cellular Effects
The effects of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Moreover, 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide affects the expression of genes related to apoptosis, leading to programmed cell death in certain cell types .
Molecular Mechanism
At the molecular level, 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to changes in cellular behavior. Additionally, the compound interacts with DNA, altering the transcription of specific genes and affecting cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with some long-term effects observed in specific cell types .
Dosage Effects in Animal Models
The effects of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide impacts metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
The transport and distribution of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific cellular compartments . This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively. Additionally, the distribution of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide within tissues influences its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence this localization, ensuring that the compound reaches its intended sites of action. The subcellular distribution of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is essential for its therapeutic potential and overall efficacy .
属性
IUPAC Name |
4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZKFAMVPFHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)








